(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is an organic compound that features a bromophenyl group, a thiophenyl group, and a piperidinyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
Similar compounds have been found to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving piperidine and an appropriate halogenated precursor.
Introduction of the Thiophenyl Group: The thiophenyl group is added via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Bromophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(2-Iodophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and reactivity in chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-15-4-2-1-3-14(15)16(19)18-8-5-12(6-9-18)13-7-10-20-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWPSRDOQLWZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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